N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3,4-DIETHOXY-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with ethoxy groups and a thiophene-oxadiazole moiety
Preparation Methods
The synthesis of 3,4-DIETHOXY-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-diethoxybenzoic acid with an appropriate amine under amide coupling conditions.
Introduction of the Thiophene-Oxadiazole Moiety: The thiophene-oxadiazole moiety can be introduced through a cyclization reaction involving thiophene and a suitable nitrile oxide precursor.
Coupling of the Two Fragments: The final step involves coupling the benzamide core with the thiophene-oxadiazole moiety using standard peptide coupling reagents such as EDCI and HOBt.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3,4-DIETHOXY-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride (LAH).
Substitution: The ethoxy groups on the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., LAH), and nucleophiles (e.g., alkoxides). Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides.
Scientific Research Applications
3,4-DIETHOXY-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The thiophene-oxadiazole moiety makes this compound suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 3,4-DIETHOXY-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The thiophene-oxadiazole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate ion channels in neurons, leading to therapeutic effects.
Comparison with Similar Compounds
3,4-DIETHOXY-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE can be compared with other similar compounds such as:
3,4-Diethoxy-N-(2-{[3-(thiophen-2-yl)-1H-pyrazol-5-yl]formamido}ethyl)benzamide: This compound has a pyrazole ring instead of an oxadiazole ring, which may result in different biological activities and properties.
3,4-Diethoxy-N-(2-{[3-(thiophen-2-yl)-1,2,4-triazol-5-yl]formamido}ethyl)benzamide: This compound features a triazole ring, which can also affect its reactivity and applications.
The uniqueness of 3,4-DIETHOXY-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N4O5S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[2-[(3,4-diethoxybenzoyl)amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C20H22N4O5S/c1-3-27-14-8-7-13(12-15(14)28-4-2)18(25)21-9-10-22-19(26)20-23-17(24-29-20)16-6-5-11-30-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
NGQDSILDPNNYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3)OCC |
Origin of Product |
United States |
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